![molecular formula C14H10Cl3NOS B2395107 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide CAS No. 285980-82-7](/img/structure/B2395107.png)
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C14H10Cl3NOS . This compound is listed in various chemical databases, but detailed information about its properties and uses is limited .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a central acetamide group (CH3CONH2) attached to a 4-chlorophenyl group and a 2,3-dichlorophenyl group . The presence of the sulfanyl group (-SH) attached to the 4-chlorophenyl group indicates that this compound may have interesting chemical properties .
作用机制
CPF works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. When this enzyme is inhibited, the levels of acetylcholine in the nervous system become elevated, leading to paralysis and death in insects. In mammals, CPF is rapidly metabolized and excreted, so it does not have the same toxic effects as in insects.
Biochemical and Physiological Effects
CPF has been shown to have a variety of biochemical and physiological effects in mammals. It has been shown to cause increased levels of acetylcholine in the brain, as well as increased levels of dopamine. In addition, CPF has been shown to affect the development of the nervous system, as well as the immune system.
实验室实验的优点和局限性
The main advantage of using CPF in lab experiments is that it is a relatively safe compound, with low toxicity in mammals. In addition, CPF is relatively easy to obtain and is relatively inexpensive. The main limitation of using CPF in lab experiments is that it is rapidly metabolized and excreted, so its effects may not be as long-lasting as with other insecticides.
未来方向
There are many potential future directions for research involving CPF. These include further studies on the biochemical and physiological effects of CPF, as well as studies on the effects of CPF on the development of the nervous system and the immune system. In addition, studies could be conducted to investigate the effects of CPF on other types of organisms, such as aquatic organisms, and to develop more effective methods of controlling insect pests using CPF. Finally, studies could be conducted to investigate the potential for CPF to be used as a pesticide in human health applications.
合成方法
CPF is synthesized from two compounds, 4-chlorophenylsulfanylacetamide and 2,3-dichlorophenylacetyl chloride. The two compounds are reacted in a reaction vessel at a temperature of about 80°C in the presence of a base catalyst, such as sodium carbonate. The reaction is then quenched with aqueous hydrochloric acid, and the resulting product is then extracted with ethyl acetate. The crude product is then purified by recrystallization to give the desired CPF product.
科学研究应用
CPF is used in scientific research to study the effects of insecticides on the nervous system. It has been used to study the effects of insecticides on the acetylcholinesterase enzyme, which is important in the nervous system. It has also been used to study the effects of insecticides on the neurotransmitter dopamine and the effects of insecticides on the development of insect larvae.
安全和危害
属性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NOS/c15-9-4-6-10(7-5-9)20-8-13(19)18-12-3-1-2-11(16)14(12)17/h1-7H,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJUPBTVHPHSFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate](/img/structure/B2395025.png)

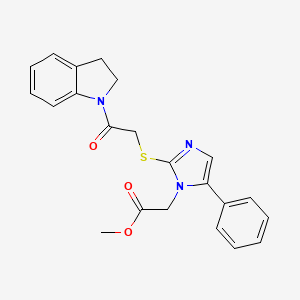
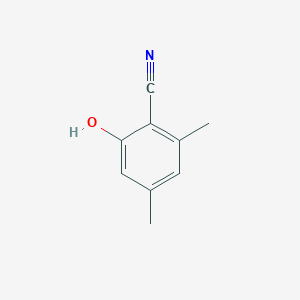
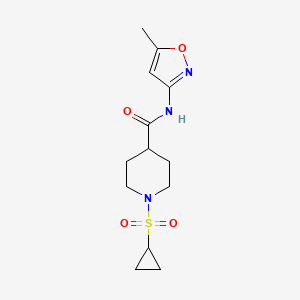
![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2395031.png)
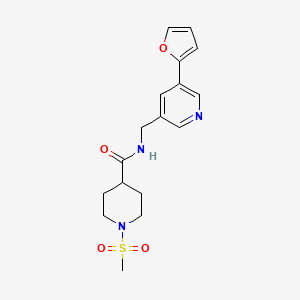
![1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride](/img/structure/B2395033.png)
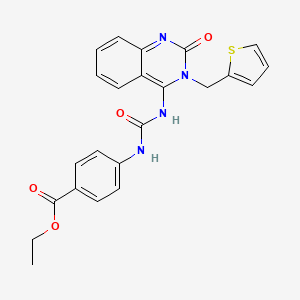
![6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2395039.png)
![4-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2395041.png)
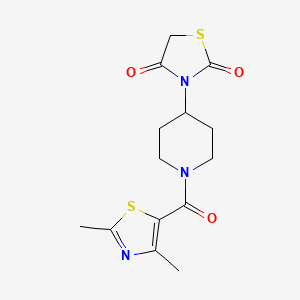
![4-Acetyl-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2395044.png)
![4-fluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2395047.png)